
N-Fmoc-N-cyclopentylglycine
Übersicht
Beschreibung
N-Fmoc-N-cyclopentylglycine is a compound with the molecular formula C22H23NO4 . It is also known by other names such as 2-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid . The compound has a molecular weight of 365.4 g/mol .
Synthesis Analysis
This compound is synthesized using standard Fmoc chemistry . The Fmoc group is a base-labile protecting group that is commonly used in peptide synthesis . The synthesis process involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis
The InChI code for this compound is 1S/C22H23NO4/c24-21(25)13-23(15-7-1-2-8-15)22(26)27-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20H,1-2,7-8,13-14H2,(H,24,25) . The compound has a topological polar surface area of 66.8 Ų and a complexity of 522 .Chemical Reactions Analysis
The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 365.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 365.16270821 g/mol .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Peptide Nucleic Acid Monomers
N-Fmoc-N-cyclopentylglycine has been used in the synthesis of peptide nucleic acid monomers. These monomers, possessing bis-N-Boc-protected nucleobase moieties, are synthesized starting from N-(2-aminoethyl)glycine and have applications in the Fmoc-mediated solid-phase peptide synthesis of mixed sequence 10-mer PNA oligomers. This demonstrates its utility in the development of peptide nucleic acids, a field significant in genetic engineering and biotechnology (Wojciechowski & Hudson, 2008).
2. Synthesis of HIV-1 Protease Inhibitors
Research has shown the application of this compound in synthesizing modified substrates of HIV-1 protease. These substrates, primarily acting as inhibitors of the protease, are synthesized from L-vinylglycine through dipolar cycloaddition reaction. The Fmoc derivative of these substrates indicates the potential of this compound in creating potent inhibitors against HIV-1, contributing to the field of antiviral drug development (Rajesh et al., 2002).
3. Biocompatibility in Ophthalmology
A study evaluating the biocompatibility of a novel peptide hydrogel, which includes an N-fluorenyl-9-methoxycarbonyl (FMOC) tail, indicates its potential application in ophthalmology. The peptide hydrogel, prepared via an FMOC solid-phase peptide synthesis technique, demonstrated good biocompatibility when used as an implantable drug delivery system for ocular anterior segment diseases (Liang et al., 2010).
Zukünftige Richtungen
Peptide drug development, including compounds like N-Fmoc-N-cyclopentylglycine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, making it an even more valuable resource for research in the post-genomic world .
Wirkmechanismus
Target of Action
N-Fmoc-N-cyclopentylglycine is a derivative of glycine, an amino acid, and is used in the field of peptide synthesis . The primary target of this compound is the amino group of an incoming amino acid during peptide synthesis .
Mode of Action
The compound acts as a protecting group for the amino group of an activated incoming amino acid during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, meaning it can be removed under basic conditions . This allows for the subsequent coupling of another amino acid to the deprotected amino group, facilitating the formation of the peptide bond .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . The Fmoc group’s ability to protect the amino group and its subsequent removal under basic conditions allows for the efficient and rapid synthesis of peptides . This has significant implications for the synthesis of complex peptides and proteins, which are vital components of various biological processes.
Result of Action
The result of the action of this compound is the successful synthesis of peptides, including ones of significant size and complexity . By protecting the amino group and allowing for its subsequent deprotection, the compound facilitates the formation of peptide bonds, leading to the assembly of peptides .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the efficiency of the Fmoc group’s removal is dependent on the basicity of the conditions . Additionally, factors such as temperature and solvent can also impact the efficacy and stability of the compound during peptide synthesis .
Eigenschaften
IUPAC Name |
2-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-23(15-7-1-2-8-15)22(26)27-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20H,1-2,7-8,13-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJZUYHCQLIJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






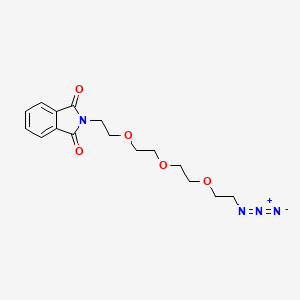
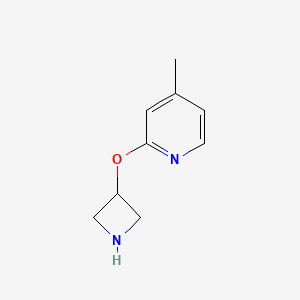
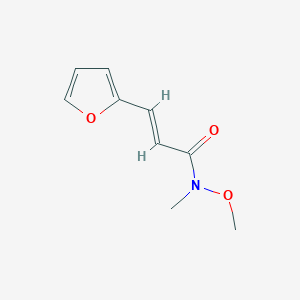
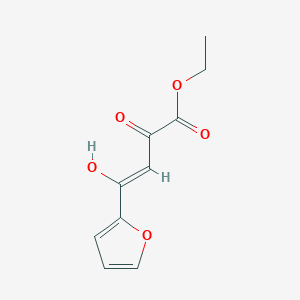
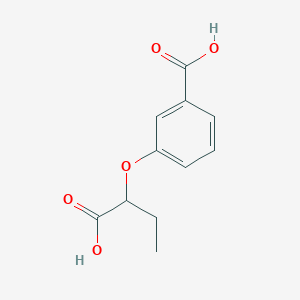
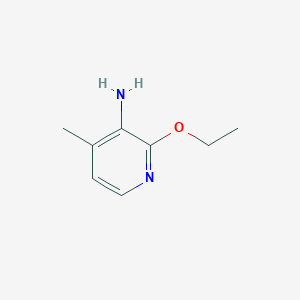
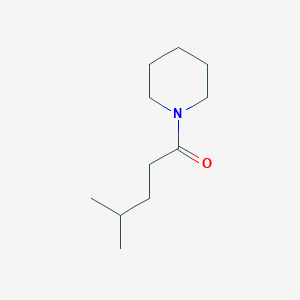
amine](/img/structure/B3098796.png)
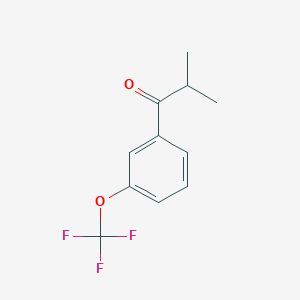
![2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B3098805.png)
